![molecular formula C15H12N4O4S B2766052 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1226440-88-5](/img/structure/B2766052.png)
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C15H12N4O4S and its molecular weight is 344.35. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has garnered attention for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and ability to inhibit tumor growth. Mechanistic studies reveal that it interferes with cellular processes critical for cancer cell survival, making it a promising candidate for further investigation in cancer therapy .
Mitochondrial Function Modulation
Due to its structural features, this compound may impact mitochondrial function. Mitochondria play a crucial role in energy production, apoptosis, and cellular homeostasis. Investigating its effects on mitochondrial dehydrogenases and electron transport chain components could provide insights into cellular bioenergetics .
Antibacterial Properties
Researchers have explored the antibacterial potential of this compound. By assessing its activity against bacterial strains, they aim to understand its mechanism of action and evaluate its efficacy as an antimicrobial agent. Such studies contribute to the development of novel antibiotics .
Neuroprotective Effects
The compound’s unique structure suggests possible neuroprotective properties. Studies have investigated its impact on neuronal cells, focusing on oxidative stress, apoptosis, and neuroinflammation. Understanding its interactions with neural pathways may lead to therapeutic applications in neurodegenerative diseases .
Anti-Inflammatory Activity
Inflammation plays a central role in various diseases. Preliminary research suggests that this compound exhibits anti-inflammatory effects by modulating key signaling pathways. Further studies are needed to elucidate its mechanisms and potential clinical applications .
Drug Delivery Systems
The compound’s solubility and stability characteristics make it an interesting candidate for drug delivery systems. Researchers explore its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .
Biochemical Assays (MTT Assay)
The compound is employed in biochemical assays, specifically the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) assay . This assay assesses cell viability based on mitochondrial activity. Active cells convert MTT to insoluble formazan, which can be quantified spectrophotometrically. Researchers use this assay to evaluate drug effects, cytotoxicity, and metabolic activity .
Other Potential Applications
Beyond the mentioned fields, ongoing research explores additional applications. These include its use in photodynamic therapy, enzyme inhibition studies, and as a fluorescent probe in cellular imaging .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It’s known that thiazole derivatives can interact with various targets to induce their biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrests .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interact with pathways involved in cell proliferation and survival .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, which suggest that they have favorable adme properties .
Result of Action
Some thiazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may have cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be affected by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Propiedades
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-7-12(24-8(2)16-7)14-18-19-15(23-14)17-13(20)9-3-4-10-11(5-9)22-6-21-10/h3-5H,6H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWNTXZJZBZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

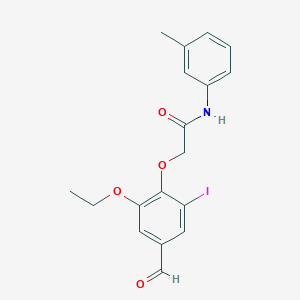
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2765972.png)


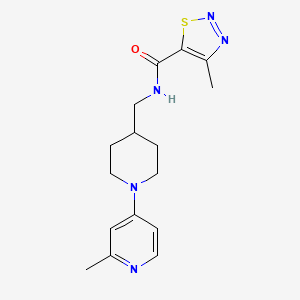
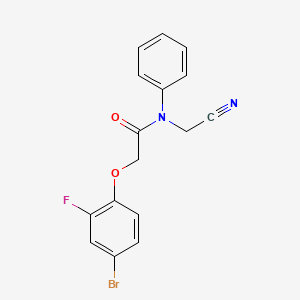
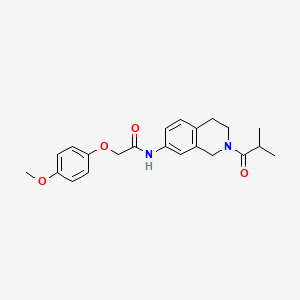
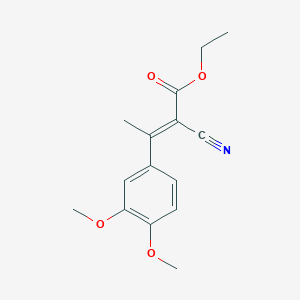
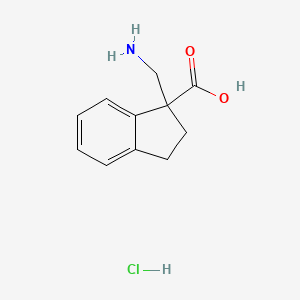
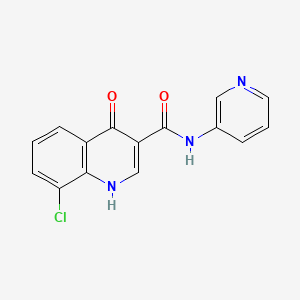
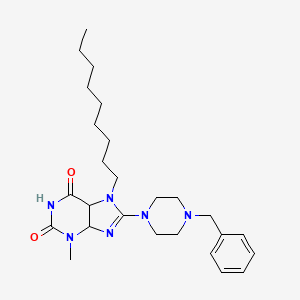
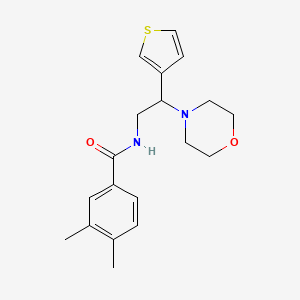
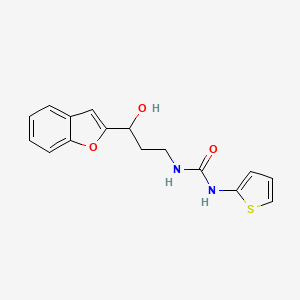
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2765988.png)